molecular formula C11H22N2O2 B595367 (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate CAS No. 172477-91-7

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B595367
CAS No.: 172477-91-7
M. Wt: 214.309
InChI Key: LVAKRZOPSFPOGC-VIFPVBQESA-N
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Description

Synthesis Analysis

While the specific synthesis process for “(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate” is not available, related compounds such as N-pyridin-2-yl and N-quinolin-2-yl carbamates can be synthesized using a catalyst-free method from easily accessible N-hetaryl ureas and alcohols .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of complex organic molecules, demonstrating its role in constructing chiral centers and facilitating intricate molecular architectures. For instance, its derivatives have been used to study the absolute configurations of atoms within lactam rings, contributing to our understanding of stereochemistry in organic compounds (Weber et al., 1995).

Organocatalysis

In the realm of organocatalysis, derivatives of the compound have shown efficacy as catalysts in asymmetric synthesis, facilitating reactions with high stereoselectivity and yields. Such applications are critical in the production of enantiomerically pure substances, which are essential in pharmaceuticals and agrochemicals (Kaur et al., 2018).

Material Science

In material science, the compound and its derivatives have been explored for their potential in creating novel materials with unique properties. The study of their crystalline structures and bonding patterns can lead to the development of materials with desired physical and chemical characteristics (Baillargeon et al., 2014).

Medicinal Chemistry

While your requirements exclude drug use and dosage information, it's worth noting that the structural motifs derived from "(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate" are found in a range of bioactive compounds. These motifs are integral in drug design, contributing to the pharmacological profile of new therapeutic agents.

Advanced Organic Synthesis

The versatility of "this compound" in organic synthesis is further demonstrated by its application in constructing complex heterocyclic structures. These structures are foundational in developing compounds with potential applications in various industries, including pharmaceuticals, agrochemicals, and dyes (Geng Min, 2010).

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKRZOPSFPOGC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692891
Record name tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172477-91-7
Record name tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}carbamate
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